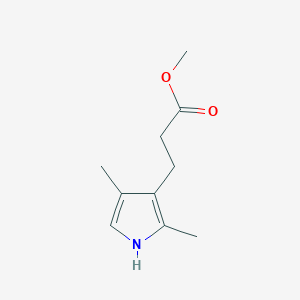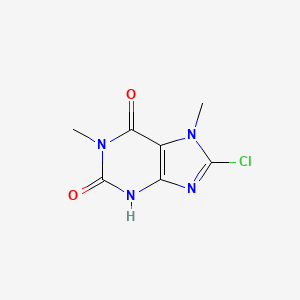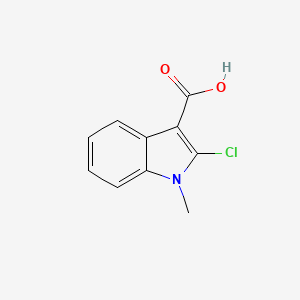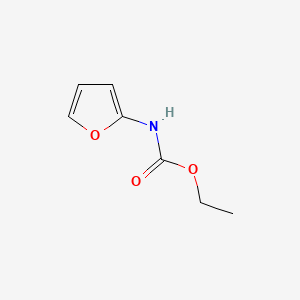![molecular formula C8H10N2 B3353475 1,4-Dimethyl-1,4-dihydropyrrolo[3,2-b]pyrrole CAS No. 54724-95-7](/img/structure/B3353475.png)
1,4-Dimethyl-1,4-dihydropyrrolo[3,2-b]pyrrole
Übersicht
Beschreibung
1,4-Dimethyl-1,4-dihydropyrrolo[3,2-b]pyrrole is a heterocyclic compound that has garnered significant interest in the field of organic chemistry due to its unique structural and electronic properties. This compound is characterized by a fused pyrrole ring system, which imparts distinct photophysical and chemical properties, making it a valuable scaffold for various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-dimethyl-1,4-dihydropyrrolo[3,2-b]pyrrole typically involves multistep reactions starting from readily available precursors. One common method involves the condensation of aniline derivatives with diketones, followed by cyclization and subsequent functionalization steps . The reaction conditions often require the use of catalysts such as Fe(III) and specific solvents to facilitate the formation of the desired product .
Industrial Production Methods
While detailed industrial production methods are not extensively documented, the scalability of the synthesis can be achieved through optimization of reaction conditions and the use of continuous flow reactors. This allows for the efficient production of this compound on a larger scale, catering to its demand in various applications.
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Dimethyl-1,4-dihydropyrrolo[3,2-b]pyrrole undergoes a variety of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrrole derivatives.
Reduction: Reduction reactions can yield dihydropyrrole derivatives with altered electronic properties.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is effective.
Substitution: Halogenating agents, Grignard reagents, and organolithium compounds are frequently employed.
Major Products
The major products formed from these reactions include various substituted pyrrole derivatives, which can be further functionalized for specific applications .
Wissenschaftliche Forschungsanwendungen
1,4-Dimethyl-1,4-dihydropyrrolo[3,2-b]pyrrole has found applications in several scientific research areas:
Wirkmechanismus
The mechanism of action of 1,4-dimethyl-1,4-dihydropyrrolo[3,2-b]pyrrole is primarily attributed to its ability to participate in charge transfer processes. The compound’s electron-rich pyrrole ring system facilitates interactions with various molecular targets, influencing pathways involved in photophysical and electronic properties . These interactions are crucial for its applications in optoelectronic devices and as photoinitiators .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Dihydropyrrolo[3,2-b]pyrrole: Lacks the dimethyl substitution but shares the core structure.
Pyrrolo[3,2-b]pyrrole-1,4-dione: Contains a dione functionality, offering different electronic properties.
1,4-Bis(4-dimethylboryl)phenyl-2,5-diphenyl-1,4-dihydropyrrolo[3,2-b]pyrrole: Features boron-containing substituents, enhancing its optoelectronic characteristics.
Uniqueness
1,4-Dimethyl-1,4-dihydropyrrolo[3,2-b]pyrrole stands out due to its specific substitution pattern, which imparts unique photophysical properties and enhances its utility in various applications. The dimethyl groups contribute to its stability and reactivity, making it a versatile compound for research and industrial purposes .
Eigenschaften
IUPAC Name |
1,4-dimethylpyrrolo[3,2-b]pyrrole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2/c1-9-5-3-8-7(9)4-6-10(8)2/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMGMWCZRQXEQBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C=CN2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80538917 | |
| Record name | 1,4-Dimethyl-1,4-dihydropyrrolo[3,2-b]pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80538917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54724-95-7 | |
| Record name | 1,4-Dimethyl-1,4-dihydropyrrolo[3,2-b]pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80538917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3,6,9,12-tetrazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,10-tetraen-7-ol](/img/structure/B3353405.png)





![(2S,3R,4S,5R,6R)-2-[2-hydroxy-4-(2-hydroxyethyl)phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B3353458.png)





